2,6-Dimethoxybenzyl alcohol

Description

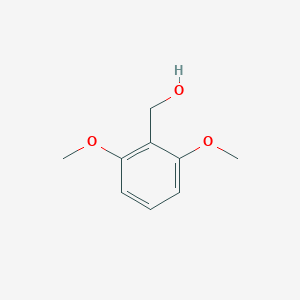

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBOWGWPYAAYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380265 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16700-55-3 | |

| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 2,6-dimethoxybenzyl alcohol (DMBA), a key intermediate in various synthetic pathways. As drug development and organic synthesis demand a precise understanding of the materials involved, this document synthesizes critical data with practical insights into its handling, characterization, and reactivity.

Molecular Structure and Identification

This compound, with the CAS Number 16700-55-3, possesses a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1] Its structure features a benzene ring substituted with a hydroxymethyl group and two methoxy groups at the ortho positions. This substitution pattern significantly influences its physical and chemical properties, distinguishing it from its other dimethoxybenzyl alcohol isomers.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while the melting point is experimentally determined, some other values are predicted and should be considered as such.

| Property | Value | Source(s) |

| Melting Point | 55.5-56 °C | [1] |

| Boiling Point | 272.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White solid | [1] |

| pKa | 14.16 ± 0.10 (Predicted) | [1] |

The solid nature of this compound at room temperature is a key differentiator from some of its isomers, such as 2,5-dimethoxybenzyl alcohol, which is described as a colorless viscous liquid.[2] The melting point is a critical parameter for its purification by recrystallization and for its handling in synthesis.

Solubility Profile

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a straightforward method to assess the solubility of this compound in various solvents, which is a crucial first step in reaction setup and purification.

Objective: To qualitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the solubility as "soluble," "partially soluble," or "insoluble."

Figure 2: Workflow for qualitative solubility determination.

Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of this compound. While a complete, verified set of spectra for this specific isomer is not consistently available across public databases, the expected spectral features can be inferred from the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methoxy protons. Due to the symmetry of the molecule, the two methoxy groups should be equivalent, giving rise to a single sharp peak. The aromatic region will be characteristic of a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbon, and the methoxy carbons. The two methoxy carbons and the two ortho-substituted aromatic carbons should be equivalent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretch from the alcohol group, typically in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations from the aromatic ring and the methoxy and methylene groups, usually found between 2800-3100 cm⁻¹.

-

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching vibration from the alcohol and ether linkages, typically in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[5][6]

Reactivity and Stability

This compound's reactivity is primarily dictated by the hydroxyl group and the electron-rich aromatic ring.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions, such as esterification and conversion to the corresponding benzyl halide. For instance, it is used as a precursor in the synthesis of 2,6-dimethoxybenzyl bromide.[7]

-

Electrophilic Aromatic Substitution: The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution.

-

Oxidation: Like other benzyl alcohols, it can be oxidized to the corresponding aldehyde or carboxylic acid.[8]

-

Photochemical Reactivity: Studies have shown that this compound is highly reactive in photosolvolysis reactions, undergoing photodehydroxylation to form a benzyl cation intermediate with a high quantum yield.[9]

-

Stability: While generally stable, prolonged exposure to strong oxidizing agents or high temperatures can lead to decomposition. It is recommended to store the compound in a cool, dry place.[1]

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis. Its derivatives, such as 2,6-dimethoxybenzyl ethers and esters, have been utilized as protecting groups in carbohydrate chemistry and other complex syntheses.[7] The electron-rich nature of the aromatic ring also makes it a useful precursor for further functionalization.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

References

-

Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

-

Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 2,3-Dimethoxybenzyl alcohol. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2021). 2,6-Dimethoxybenzyl Bromide. [Link]

-

Muthusamy, R. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. [Link]

-

American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

FireDiamond. (n.d.). BENZYL ALCOHOL. [Link]

-

Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. J. Chem. Soc., Perkin Trans. 2, 1751-1756. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. [Link]

-

Kumar, M., Zheng, Z., Nishshanka, U., Xia, H., Weisbecker, C., & Attygalle, A. B. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(6), e4829. [Link]

-

PubMed Central. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]

-

Sciencemadness Wiki. (2023). Benzyl alcohol. [Link]

-

US Pharmacopeia. (n.d.). Benzyl Alcohol. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). P-Methoxybenzyl Alcohol at BMRB. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 118495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. manavchem.com [manavchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 9. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,6-Dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxybenzyl alcohol is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and complex molecules. Its chemical structure, characterized by a benzyl alcohol core with two methoxy groups positioned ortho to the hydroxymethyl substituent, gives rise to a distinctive proton nuclear magnetic resonance (¹H NMR) spectrum. A thorough understanding of this spectrum is paramount for verifying the compound's identity, assessing its purity, and tracking its transformations in chemical reactions. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, grounded in the principles of chemical structure and magnetic resonance.

The Structural Rationale for the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a direct reflection of its molecular architecture. The key structural features influencing the spectrum are:

-

Symmetry: The molecule possesses a plane of symmetry that bisects the aromatic ring and the CH₂OH group. This symmetry renders the two methoxy groups and the two protons at the 3 and 5 positions of the aromatic ring chemically equivalent.

-

Electronic Effects: The two electron-donating methoxy groups significantly influence the electron density of the aromatic ring, leading to characteristic shielding effects on the aromatic protons.

-

Functional Groups: The presence of the hydroxyl (-OH), methylene (-CH₂-), and methoxy (-OCH₃) groups results in distinct signals in the spectrum, each with a characteristic chemical shift and multiplicity.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and well-documented experimental procedure is crucial for obtaining a high-quality and reproducible ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals[1].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts[2][3].

-

-

Instrument Parameters:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion[4].

-

Standard acquisition parameters include a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

The acquired free induction decay (FID) is transformed into the frequency domain spectrum using a Fourier transform.

-

The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons giving rise to each peak.

-

Detailed Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ exhibits four distinct signals, each corresponding to a unique set of protons in the molecule.

Summary of ¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hydroxyl Proton (-OH) | ~2.0 - 3.0 (variable) | Singlet (broad) | 1H | N/A |

| Methoxy Protons (-OCH₃) | ~3.89 | Singlet | 6H | N/A |

| Benzylic Protons (-CH₂-) | ~4.70 | Singlet | 2H | N/A |

| Aromatic Protons (H-3, H-5) | ~6.54 | Doublet | 2H | ~8.4 |

| Aromatic Proton (H-4) | ~7.24 | Triplet | 1H | ~8.4 |

Note: The chemical shifts are based on data from the closely related 2,6-dimethoxybenzyl bromide and typical values for benzylic alcohols. The exact chemical shift of the hydroxyl proton can vary depending on concentration and temperature.

Signal-by-Signal Interpretation

-

Aromatic Protons (H-4, H-3, and H-5):

-

The proton at the 4-position (para to the CH₂OH group) appears as a triplet at approximately δ 7.24 ppm . This multiplicity arises from coupling to the two equivalent neighboring protons at the 3 and 5 positions.

-

The two equivalent protons at the 3 and 5 positions (meta to the CH₂OH group) appear as a doublet at approximately δ 6.54 ppm [4]. This signal is shifted upfield due to the shielding effect of the ortho- and para-methoxy groups. The multiplicity is a result of coupling to the single proton at the 4-position. The coupling constant for both the triplet and the doublet is approximately 8.4 Hz , which is a typical value for ortho-coupling in benzene derivatives.

-

-

Benzylic Protons (-CH₂-):

-

The two protons of the methylene group attached to the aromatic ring and the hydroxyl group appear as a singlet at approximately δ 4.70 ppm . In many benzyl alcohol derivatives, this signal appears as a singlet because there are no adjacent protons to couple with[5]. The electronegative oxygen atom deshields these protons, causing them to resonate downfield compared to simple alkyl protons.

-

-

Methoxy Protons (-OCH₃):

-

The six protons of the two equivalent methoxy groups give rise to a sharp singlet at approximately δ 3.89 ppm [4]. The equivalence is due to the molecule's symmetry. The absence of adjacent protons results in a singlet multiplicity.

-

-

Hydroxyl Proton (-OH):

-

The hydroxyl proton typically appears as a broad singlet in the region of δ 2.0-3.0 ppm . The chemical shift of this proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding and chemical exchange[6]. In very pure samples, coupling to the adjacent CH₂ protons might be observed, but this is often not the case due to rapid exchange.

-

Visualizing the Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of this compound and the relationships between the different proton environments.

Figure 1: Molecular structure of this compound with ¹H NMR assignments.

Comprehensive Workflow: From Sample to Spectrum Interpretation

The following diagram illustrates the logical workflow for the analysis of this compound using ¹H NMR spectroscopy.

Figure 2: Workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool that provides a wealth of structural information. By understanding the principles of chemical shift, multiplicity, and integration, researchers can confidently identify this compound and assess its purity. The characteristic signals of the aromatic, benzylic, methoxy, and hydroxyl protons provide a unique fingerprint for this important synthetic intermediate. This guide serves as a comprehensive resource for the interpretation of the ¹H NMR spectrum of this compound, enabling its effective utilization in research and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(4), M1277. [Link]

-

Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326). Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

13C NMR chemical shifts of 2,6-Dimethoxybenzyl alcohol

Initiating Search for Data

I'm starting a comprehensive search for the 13C NMR chemical shifts of 2,6-dimethoxybenzyl alcohol. I'm focusing on experimental data from reputable chemical databases and scientific literature. The goal is to collect reliable data for analysis.

Expanding Data Gathering Scope

I'm now expanding the data gathering. Besides chemical shifts, I'm seeking information on factors influencing those shifts. I'm exploring substituent effects, solvents, and intramolecular interactions relevant to this compound. I also started a search for established protocols for acquiring and processing spectra for the technical guide.

Organizing the Analytical Approach

I'm now structuring my analysis. I'll summarize 13C NMR chemical shifts in a detailed table for each carbon in this compound, noting the solvent for each measurement. I'm also planning the technical guide's structure, which will cover the spectroscopy principles, experimental setup, and spectral analysis, including substituent effects on chemical shifts. I'll also visually represent the structure with numbered carbons using a Graphviz diagram.

A Comprehensive Guide to the Synthesis of 2,6-Dimethoxybenzyl Alcohol from 2,6-Dimethoxybenzoic Acid

Introduction

2,6-Dimethoxybenzyl alcohol is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and other complex organic molecules.[1] Its synthesis from the readily available 2,6-dimethoxybenzoic acid is a fundamental transformation that relies on the reduction of a carboxylic acid to a primary alcohol. This guide provides an in-depth technical overview of this synthesis, focusing on the mechanistic principles, practical experimental protocols, and critical considerations for researchers and professionals in drug development.

Strategic Approaches to the Reduction of 2,6-Dimethoxybenzoic Acid

The conversion of a carboxylic acid to a primary alcohol is a cornerstone of organic synthesis. For the specific case of 2,6-dimethoxybenzoic acid, the selection of the reducing agent is paramount to achieving a high yield and purity of this compound. The two primary classes of reagents for this transformation are aluminum hydrides and boranes.

Lithium Aluminum Hydride (LiAlH₄): A Powerful and Efficient Reducing Agent

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[2] The reduction of benzoic acid to benzyl alcohol using LiAlH₄ is a well-established and efficient method.[3]

Mechanism of LiAlH₄ Reduction:

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas.[4] This is followed by the coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequently, a hydride transfer from the aluminate complex to the carbonyl carbon occurs. The resulting tetrahedral intermediate then collapses, eliminating an oxygen-aluminum species to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.[4]

It's important to note that due to the initial acid-base reaction, an excess of LiAlH₄ is required for the complete reduction of a carboxylic acid.

Reaction Workflow: LiAlH₄ Reduction

Caption: Experimental workflow for the LiAlH₄ reduction of 2,6-dimethoxybenzoic acid.

Borane (BH₃): A Chemoselective Alternative

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids.[4] A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids in the presence of other functional groups like esters, which are less reactive towards borane.[5][6][7]

Mechanism of Borane Reduction:

The mechanism of borane reduction differs from that of LiAlH₄. The reaction is initiated by the formation of a triacyloxyborane intermediate through the reaction of the carboxylic acid with borane, releasing hydrogen gas.[6] This intermediate is then further reduced by subsequent equivalents of borane to ultimately yield the primary alcohol after an aqueous workup.[4][5]

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: LiAlH₄ Reduction of 2,6-Dimethoxybenzoic Acid

This protocol is a representative procedure for the synthesis of this compound using lithium aluminum hydride.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dimethoxybenzoic Acid | 182.17 | 10.0 g | 0.055 mol |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.2 g | 0.11 mol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Ethyl Acetate | - | As needed | - |

| Deionized Water | - | As needed | - |

| 15% Sodium Hydroxide Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Diethyl Ether or Dichloromethane | - | For extraction | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Addition of Reactants: 2,6-Dimethoxybenzoic acid (10.0 g, 0.055 mol) is suspended in anhydrous THF (100 mL) in the flask. The suspension is cooled to 0°C in an ice-water bath.

-

Addition of Reducing Agent: Lithium aluminum hydride (4.2 g, 0.11 mol) is carefully dissolved in anhydrous THF (100 mL) and transferred to the dropping funnel. The LiAlH₄ solution is added dropwise to the stirred suspension of the carboxylic acid over 30-45 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding ethyl acetate to consume the excess LiAlH₄. This is followed by the sequential dropwise addition of water and then a 15% aqueous sodium hydroxide solution.

-

Workup: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite. The filter cake is washed with THF.

-

Extraction: The filtrate is concentrated under reduced pressure. The residue is taken up in water and extracted with diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group and the disappearance of the carboxylic acid carbonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the final product.

Safety Considerations

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

-

Anhydrous Solvents: Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

-

Quenching: The quenching of excess LiAlH₄ is a highly exothermic process. It must be performed slowly and with adequate cooling to control the reaction rate and prevent a runaway reaction.

Conclusion

The synthesis of this compound from 2,6-dimethoxybenzoic acid is a robust and reliable transformation that can be achieved in high yields using powerful reducing agents like lithium aluminum hydride. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and strict adherence to safety protocols are essential for the successful execution of this synthesis. The choice between LiAlH₄ and other reducing agents like borane will depend on the specific requirements of the synthesis, including the presence of other functional groups in more complex substrates. This guide provides a solid foundation for researchers and drug development professionals to confidently perform this important chemical transformation.

References

-

MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(4), M1277. Available from: [Link]

-

MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1153. Available from: [Link]

-

ResearchGate. (2021). (PDF) 2,6-Dimethoxybenzyl Bromide. Available from: [Link]

-

ResearchGate. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available from: [Link]

- Google Patents. (2011). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.

- Google Patents. (2008). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.

-

Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Testbook. Benzoic acid on reacting with lithium aluminium hydride give. Available from: [Link]

-

Henry Rzepa's Blog. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Available from: [Link]

-

Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Available from: [Link]

-

ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society. Available from: [Link]

-

Organic Chemistry Portal. Borane Reagents. Available from: [Link]

-

Allen Institute. Benzoic acid is treated with lithium aluminium hydride. The compound obtained is. Available from: [Link]

-

YouTube. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Available from: [Link]

-

PubChem. 2,5-Dimethoxybenzyl alcohol. Available from: [Link]

-

National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoic acid is treated with lithium aluminium hydride. The compound obtained is [allen.in]

- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Protection of Primary Alcohols with 2,6-Dimethoxybenzyl Chloride

For: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Introduction: The Strategic Imperative of Hydroxyl Protection

In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a recurring challenge. Its inherent reactivity as a nucleophile and a proton donor necessitates a strategic approach to its temporary masking, or "protection," to prevent unwanted side reactions. The ideal protecting group is a chemical entity that can be introduced efficiently and selectively, remains robust through a variety of subsequent chemical transformations, and can be removed under mild conditions to regenerate the original alcohol.

Among the diverse arsenal of alcohol protecting groups, benzyl ethers have long been favored for their general stability. However, modern synthetic challenges demand a more nuanced control over deprotection, leading to the development of substituted benzyl ethers. The 2,6-dimethoxybenzyl (DMB) group emerges as a particularly advantageous choice for the protection of primary alcohols. The two ortho-methoxy substituents electronically enrich the aromatic ring, rendering the DMB ether significantly more susceptible to mild oxidative or acidic cleavage compared to its unsubstituted (Bn) or para-substituted (PMB) counterparts. This enhanced lability allows for selective deprotection in the presence of other protecting groups, a crucial feature for orthogonal synthetic strategies.

This comprehensive guide provides an in-depth exploration of the 2,6-dimethoxybenzyl group for the protection of primary alcohols, detailing the underlying chemical principles and offering field-proven experimental protocols for its application and removal.

The Chemistry of DMB Protection: A Mechanistic Overview

The introduction of the 2,6-dimethoxybenzyl group onto a primary alcohol typically proceeds via a Williamson ether synthesis.[1] This venerable yet reliable SN2 reaction involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from 2,6-dimethoxybenzyl chloride (or bromide).

The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH), which irreversibly deprotonates the primary alcohol to form the corresponding sodium alkoxide. This highly nucleophilic species then attacks the benzylic carbon of 2,6-dimethoxybenzyl chloride, displacing the chloride ion and forming the desired 2,6-dimethoxybenzyl ether. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is critical to solvate the cation and facilitate the SN2 pathway.

Workflow for DMB Protection of a Primary Alcohol

Caption: Williamson ether synthesis for DMB protection.

Experimental Protocol: Protection of a Primary Alcohol

This protocol provides a detailed, step-by-step method for the protection of a generic primary alcohol with 2,6-dimethoxybenzyl chloride.

Table 1: Reagents and Materials for Protection

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |

| Primary Alcohol (e.g., Benzyl Alcohol) | C₇H₈O | 108.14 | Substrate |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Base for deprotonation |

| 2,6-Dimethoxybenzyl Chloride | C₉H₁₁ClO₂ | 186.63 | Protecting group precursor |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reaction solvent |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Extraction solvent |

| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Quenching agent |

| Brine | NaCl (aq.) | - | Washing agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |

Step-by-Step Protocol:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.).

-

Solvation: Dissolve the alcohol in anhydrous DMF (approximately 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Addition of DMB-Cl: Dissolve 2,6-dimethoxybenzyl chloride (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-dimethoxybenzyl ether.

Deprotection of 2,6-Dimethoxybenzyl Ethers

The key advantage of the DMB group lies in its facile removal under mild conditions that leave other, more robust protecting groups intact. The primary methods for deprotection are oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acidic cleavage with trifluoroacetic acid (TFA).

Oxidative Cleavage with DDQ

The deprotection of DMB ethers with DDQ is a highly selective and efficient method.[2] The electron-rich DMB ring readily forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a stabilized benzylic radical cation. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the free alcohol, 2,6-dimethoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[2] This reaction is typically performed in a mixture of an organic solvent like dichloromethane (DCM) and water.

Workflow for DDQ Deprotection

Caption: Oxidative deprotection of a DMB ether using DDQ.

Experimental Protocol: DDQ Deprotection

Table 2: Reagents and Materials for DDQ Deprotection

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purpose |

| DMB-Protected Alcohol | - | - | Substrate |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.01 | Oxidizing agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reaction solvent |

| Water (H₂O) | H₂O | 18.02 | Co-solvent and reactant |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching/Washing agent |

| Brine | NaCl (aq.) | - | Washing agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |

Step-by-Step Protocol:

-

Preparation: Dissolve the DMB-protected alcohol (1.0 eq.) in a mixture of DCM and water (typically 18:1 v/v, at a concentration of ~0.1 M).

-

Addition of DDQ: Add DDQ (1.2-1.5 eq.) to the solution at room temperature. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) to remove the DDQH₂, followed by a brine wash (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure, deprotected alcohol.

Acidic Cleavage with Trifluoroacetic Acid (TFA)

As an alternative to oxidative cleavage, DMB ethers can be deprotected under acidic conditions using reagents like trifluoroacetic acid (TFA). The electron-donating methoxy groups stabilize the formation of the benzylic carbocation, facilitating cleavage. This method is often rapid but may not be suitable for substrates containing other acid-sensitive functional groups. The reaction typically involves treating the DMB ether with a solution of TFA in a solvent like DCM.

Comparative Analysis and Orthogonal Strategies

The strategic value of the 2,6-dimethoxybenzyl protecting group is most apparent when compared to other common alcohol protecting groups.

Table 3: Comparison of Common Alcohol Protecting Groups

| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |

| 2,6-Dimethoxybenzyl | DMB | NaH, DMB-Cl, DMF | DDQ, DCM/H₂O; or TFA, DCM | Highly labile, allows for selective removal in the presence of Bn and PMB. | Sensitive to strong acids and oxidants. |

| p-Methoxybenzyl | PMB | NaH, PMB-Cl, DMF | DDQ, DCM/H₂O (slower than DMB); Strong acids | More stable than DMB, can be removed selectively over Bn. | Less labile than DMB. |

| Benzyl | Bn | NaH, BnBr, DMF | H₂, Pd/C (Hydrogenolysis) | Very stable to a wide range of conditions (acidic, basic, oxidative, reductive). | Requires hydrogenolysis for removal, which is incompatible with reducible groups (alkenes, alkynes). |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Easily introduced and removed, stable to many reaction conditions. | Labile to strong acids and fluoride sources. |

| Acetyl | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH; or mild acid | Easily introduced and removed. | Labile to both acidic and basic conditions. |

The differential lability of the DMB, PMB, and Bn groups allows for sophisticated orthogonal protection strategies. For instance, a molecule containing alcohols protected as DMB, PMB, and Bn ethers can be selectively deprotected in a stepwise manner. The DMB group can be removed first with DDQ under mild conditions, followed by the removal of the PMB group under slightly more forcing oxidative conditions, and finally, the robust Bn group can be cleaved by hydrogenolysis. This level of control is invaluable in the synthesis of complex polyhydroxylated natural products and pharmaceuticals.

Conclusion

The 2,6-dimethoxybenzyl group is a powerful tool for the protection of primary alcohols, offering a unique combination of stability and facile, selective cleavage. Its enhanced lability to mild oxidative and acidic conditions, relative to other benzyl-type ethers, makes it an excellent choice for complex synthetic routes requiring orthogonal deprotection strategies. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively implement the DMB protecting group in their synthetic endeavors, thereby streamlining the path to their target molecules.

References

-

Organic Chemistry Portal. (2021). Benzyl Ethers - Protecting Groups. Available at: [Link]

-

SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

-

University of Waterloo. (n.d.). Alcohol Protecting Groups. Available at: [Link]

-

RSC Publishing. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. Available at: [Link]

-

Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051-6054. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of 2,6-Dimethoxybenzyl (DMB) Deprotection: A Technical Support Guide

Welcome to the technical support center for the deprotection of 2,6-dimethoxybenzyl (DMB) groups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this sterically hindered and electronically activated protecting group. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting incomplete deprotection, optimizing reaction conditions, and mitigating side reactions.

Section 1: Troubleshooting Guide: Addressing Incomplete Deprotection of 2,6-DMB Ethers

Incomplete cleavage of the 2,6-DMB group is a frequent hurdle in complex multi-step syntheses. The unique steric and electronic properties of this protecting group, conferred by the two ortho-methoxy substituents, demand a nuanced approach to its removal. This section provides a systematic guide to diagnosing and resolving common issues.

Issue 1.1: Stalled or Incomplete Deprotection with Trifluoroacetic Acid (TFA)

Symptoms:

-

TLC or LC-MS analysis shows significant amounts of starting material remaining even after prolonged reaction times.

-

The reaction appears to plateau with a mixture of starting material and the desired product.

Potential Causes & Solutions:

-

Insufficient Acid Strength or Concentration: While TFA is a potent acid, the steric bulk of the 2,6-DMB group can hinder protonation of the ether oxygen, the initial step in the cleavage mechanism. In some cases, a higher concentration of TFA or a stronger acid may be required. However, increasing acid strength can also promote side reactions.

-

Actionable Advice: Instead of simply increasing the TFA concentration, consider the addition of a Lewis acid co-catalyst to enhance the acidity of the medium without resorting to harsher conditions.

-

-

Carbocation Stability and Re-alkylation: The 2,6-dimethoxybenzyl carbocation is highly stabilized by the two ortho-methoxy groups. This stability can, paradoxically, lead to incomplete deprotection if the carbocation re-alkylates the deprotected product or other nucleophilic sites on the molecule.

-

Solvent Effects: The choice of solvent can significantly impact the efficiency of TFA-mediated deprotection.

-

Actionable Advice: Dichloromethane (DCM) is a common solvent for TFA reactions. However, for particularly stubborn deprotections, a more polar solvent may be beneficial. It is important to ensure the substrate is fully soluble in the chosen solvent system.

-

Issue 1.2: Low Yields and Complex Product Mixtures with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

Symptoms:

-

The desired deprotected product is obtained in low yield.

-

TLC or LC-MS analysis reveals multiple new spots, indicating the formation of byproducts.

Potential Causes & Solutions:

-

Sub-optimal Reaction Conditions: The efficiency of DDQ-mediated deprotection is sensitive to reaction conditions such as temperature and solvent.

-

Actionable Advice: The reaction is typically performed in a mixture of an organic solvent (like dichloromethane) and water at room temperature.[3] For substrates where the reaction is sluggish, gentle heating may be necessary. However, excessive heat can lead to degradation. A systematic optimization of the temperature profile is recommended.

-

-

Formation of a Stable Charge-Transfer Complex: The deprotection mechanism with DDQ involves the formation of a charge-transfer complex between the electron-rich 2,6-DMB group and the electron-deficient DDQ.[4][5] If this complex is too stable or if subsequent steps are slow, the reaction may not proceed to completion.

-

Side Reactions of the Substrate: Some functional groups within the substrate may be sensitive to the oxidative conditions of the DDQ reaction.

-

Actionable Advice: Carefully review the compatibility of all functional groups in your molecule with DDQ. If sensitive groups are present, alternative deprotection methods may need to be considered.

-

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use and removal of the 2,6-DMB protecting group, providing deeper insights into the underlying chemistry.

Q1: Why is the 2,6-DMB group used, despite its challenging deprotection?

A1: The 2,6-DMB group offers unique advantages in specific synthetic contexts. Its increased acid lability compared to a standard benzyl group allows for selective deprotection. Furthermore, its enhanced stability under certain conditions can be beneficial in multi-step syntheses where other protecting groups are manipulated. The primary reason for its use often lies in its distinct reactivity profile, which can be exploited for selective transformations in complex molecules.

Q2: What are the primary mechanisms for 2,6-DMB deprotection?

A2: There are two main pathways for the cleavage of 2,6-DMB ethers:

-

Acid-Catalyzed Cleavage: This proceeds via protonation of the ether oxygen, followed by the departure of the alcohol to form a highly stabilized 2,6-dimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile or a scavenger.

-

Oxidative Cleavage: This is typically achieved with reagents like DDQ. The electron-rich 2,6-DMB group forms a charge-transfer complex with the oxidant, followed by a single-electron transfer (SET) to generate a radical cation. Subsequent reaction with water leads to the release of the deprotected alcohol and 2,6-dimethoxybenzaldehyde.[4][5]

Q3: What are the most common side reactions during acidic deprotection of 2,6-DMB groups and how can they be minimized?

A3: The high stability of the 2,6-dimethoxybenzyl carbocation is a double-edged sword. While it facilitates the initial cleavage, it also makes it prone to side reactions. The most common side reactions include:

-

Polymerization: The carbocation can polymerize, leading to a complex mixture of byproducts and a decrease in the yield of the desired product.

-

O-Demethylation: The carbocation can be attacked by a nucleophile at one of the methoxy methyl groups, leading to O-demethylation.

-

Re-alkylation: The carbocation can re-alkylate the deprotected product or other nucleophilic sites in the molecule.

Minimization Strategies:

-

Use of Scavengers: This is the most effective way to mitigate side reactions. Scavengers such as anisole, 1,3-dimethoxybenzene, or triethylsilane act as "cation sponges," trapping the 2,6-DMB carbocation as it forms and preventing it from participating in unwanted reactions.[1][2]

-

Low Temperatures: Performing the reaction at lower temperatures can help to control the reactivity of the carbocation and reduce the rate of side reactions.

-

Careful Monitoring: Closely monitoring the reaction progress by TLC or LC-MS allows for quenching the reaction as soon as the starting material is consumed, minimizing the time the product is exposed to the acidic conditions.

Section 3: Experimental Protocols

The following protocols provide a starting point for the deprotection of 2,6-DMB ethers. Optimization may be required for specific substrates.

Protocol 3.1: Acidic Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

Materials:

-

2,6-DMB protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Anisole (or 1,3-dimethoxybenzene) as a scavenger

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the 2,6-DMB protected compound in anhydrous DCM (e.g., 0.1 M solution).

-

Add the scavenger (e.g., 5-10 equivalents of anisole).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (e.g., 10-50% v/v) to the stirred solution.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours depending on the substrate.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3.2: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

Materials:

-

2,6-DMB protected compound

-

Dichloromethane (DCM)

-

Water

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the 2,6-DMB protected compound in a mixture of DCM and water (typically in a 10:1 to 20:1 ratio).[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.[4]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Deprotection Reagents for 2,6-DMB Ethers

| Reagent | Typical Conditions | Advantages | Disadvantages | Compatibility with other Protecting Groups |

| TFA | DCM, 0°C to rt, with scavenger | Readily available, strong acid | Can lead to side reactions (polymerization, re-alkylation), may cleave other acid-labile groups | May cleave Boc, t-butyl ethers, silyl ethers |

| DDQ | DCM/H₂O, 0°C to rt | Mild, neutral conditions, often selective | Reagent can be expensive, may be sensitive to substrate functional groups | Generally compatible with benzyl, silyl, and Boc groups |

Diagrams

Caption: Mechanisms of 2,6-DMB deprotection.

Caption: Troubleshooting workflow for incomplete deprotection.

References

-

Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051-6054. [Link]

-

Li, X., et al. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Tetrahedron Letters, 56(10), 1420-1422. [Link]

-

Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

-

Fraser, C. I., et al. (2014). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 79(7), 3299-3305. [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

-

Aitken, R. A., Slawin, A. M. Z., & Storey, E. A. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. [Link]

-

Reddy, K. L., & Falck, J. R. (2002). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 4(6), 969-971. [Link]

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron Letters, 23(8), 885-888. [Link]

Sources

Optimization of DDQ cleavage of 2,6-Dimethoxybenzyl ethers

Initiating Data Collection

I'm now starting by conducting targeted Google searches. I aim to compile comprehensive data on DD Q cleavage of 2,6-dimethoxybenzyl (DMB) ethers, especially regarding the reaction mechanisms and common experimental conditions. I'm focusing on acquiring insights to guide my next steps.

Refining Research Strategy

I'm now expanding my data collection. I'm focusing on reaction mechanisms, experimental conditions, side reactions, and troubleshooting. I plan to analyze findings to identify recurring challenges, which will form the basis of a troubleshooting guide and FAQ section. I'll structure this into a logical flow. I'll cover DMB protection and DDQ cleavage and address issues like incomplete cleavage and low yields.

Developing Detailed Plan

I'm now expanding my approach. I'm targeting in-depth Google searches on reaction mechanisms, experimental conditions, side reactions, and troubleshooting. I plan to analyze these findings to generate a Q&A-style troubleshooting guide. This guide will cover incomplete cleavage, yield issues, and workup difficulties, with cited literature. I'll summarize key data in tables, and use a Graphviz diagram for the cleavage mechanism.

Gathering Initial Insights

I've assembled a solid base for the technical support center's construction. My focus has been on DDQ cleavage, primarily of benzyl and p-methoxybenzyl (PMB) ethers. I've gained insights into their mechanistic details. Now, I am exploring the impact of the solvent used, which can affect the mechanism, which is an interesting angle.

Analyzing DMB Ether Specifics

I'm now focusing on the intricacies of 2,6-dimethoxybenzyl (DMB) ether cleavage. While the mechanistic foundation, based on p-methoxybenzyl (PMB) ether analogy, is clear—SET from the ether to DDQ—I need direct comparisons of DMB versus PMB and unsubstituted benzyl ethers. My search emphasizes optimizing reaction rates and conditions specific to the DMB structure, considering potential steric or electronic effects not present in the PMB system. I am identifying knowledge gaps and seeking information directly addressing DMB ether challenges.

Refining Search Parameters

I've got a good grasp on the general mechanism and conditions for benzyl ether cleavage by DDQ. The PMB ether data provides a useful foundation, with an SET step from the ether to DDQ, but I need specific DMB optimization details. I’ve found useful general protocols regarding solvents, temperature, and workup, and I need data for DMB vs PMB and unsubstituted benzyl ethers, side reactions, and troubleshooting guidance. I will focus my search on direct comparisons, reaction rates, and quantitative data.

Refining Search Parameters

I've just narrowed my search parameters, focusing on DDQ cleavage of dimethoxybenzyl ethers. While most literature highlights 2,4-DMB or 3,4-DMB, I'm gleaning the general reactivity principles: DMB is more reactive than PMB, which is more reactive than Bn. I still need to find something specific for 2,6-DMB.

Synthesizing Found Information

I've got more clarity on DDQ cleavage of dimethoxybenzyl ethers, but it's still broad. I have good data on mechanisms, protocols, and the influence of parameters like solvent and stoichiometry. I've also found side-reaction insights, like over-oxidation. A Q&A guide addressing user problems for 2,6-DMB is next. Quantitative data and yield examples are what I need now.

Targeting Knowledge Gaps

I've got a clearer picture now, although 2,6-DMB specifics are still elusive. I have general principles and good data on DDQ cleavage. I've consolidated information on mechanism, protocols, and parameters. Side reactions and troubleshooting are starting to take shape, including the idea of BaCO3. Now, I will create a Q&A guide for the user, but need more data for it. Quantitative data and yield examples are next, especially for 2,6-DMB. I will also be on the lookout for anything related to any specific challenges the 2,6-DMB group brings.

Gathering Relevant Information

I've made significant headway; I've gathered a wealth of details from three targeted searches. I now have a solid grasp of the DDQ cleavage mechanism for substituted benzyl ethers, particularly the electron-donating aspects.

Analyzing Specific Example Comparisons

I've gathered general protocols and insights regarding solvent effects, temperatures, and stoichiometry. I've also found information on side reactions, and troubleshooting. I am now focusing on direct comparisons, seeking specific quantitative data and examples of 2,6-dimethoxybenzyl ether behavior. While principles are similar, the steric/electronic environment of 2,6-DMB warrants specific attention. I'll leverage information on related systems (PMB, DMB) to infer 2,6-DMB's behavior.

Synthesizing Knowledge Base

I've completed a literature review, gathering extensive information, including protocols, troubleshooting guidance, and a solid understanding of the DDQ cleavage mechanism. While direct data on 2,6-DMB is somewhat limited, I can leverage data from PMB and DMB ethers. I'm now synthesizing this data and will structure a comprehensive Q&A-style technical support center. I'll include diagrams, tables, and protocols.

Technical Support Center: The 2,6-Dimethoxybenzyl (DMB) Protecting Group

Welcome to the technical support center for the 2,6-Dimethoxybenzyl (DMB) protecting group. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the DMB group in their synthetic strategies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its application, particularly concerning its stability and cleavage under acidic conditions.

The 2,6-dimethoxybenzyl ether is a valuable tool for protecting hydroxyl groups due to its unique electronic properties. The two methoxy groups at the ortho positions significantly influence its reactivity, making it readily cleavable under specific acidic and oxidative conditions. This guide provides a comprehensive overview of the DMB group's behavior, with a focus on practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes the 2,6-dimethoxybenzyl (DMB) group labile to acidic conditions?

The lability of the 2,6-DMB group under acidic conditions stems from the pronounced stabilizing effect of the two ortho-methoxy groups on the resulting benzylic carbocation formed during cleavage.[1] The cleavage mechanism is typically initiated by protonation of the ether oxygen, followed by a unimolecular (SN1-type) departure of the protected alcohol, generating a highly resonance-stabilized 2,6-dimethoxybenzyl carbocation.[2][3] This stabilization lowers the activation energy for cleavage, allowing for deprotection under milder acidic conditions compared to less substituted benzyl ethers like the p-methoxybenzyl (PMB) group.[4]

Q2: Under what acidic conditions is the 2,6-DMB group typically cleaved?

The 2,6-DMB group can be removed with a range of Brønsted and Lewis acids. Common reagents include:

-

Trifluoroacetic acid (TFA): Often used in varying concentrations (e.g., 10-50% in a co-solvent like dichloromethane) at or below room temperature.

-

Triflic acid (TfOH): A much stronger acid, it can be effective in catalytic amounts or as a co-acid with TFA for more resistant substrates.[5][6]

-

Other protic acids: Formic acid, p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid have also been reported for the cleavage of related dimethoxybenzyl groups.[5]

The choice of acid and reaction conditions should be tailored to the specific substrate, considering the presence of other acid-sensitive functional groups.

Q3: Can the 2,6-DMB group be cleaved oxidatively?

Yes, oxidative cleavage is a common and often milder alternative to acidic deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for cleaving DMB ethers.[4] This method is particularly useful when the substrate is sensitive to acidic conditions. The reaction proceeds via a charge-transfer complex, leading to the formation of the deprotected alcohol and 2,6-dimethoxybenzaldehyde.[4] It's worth noting that DMB groups can often be deprotected selectively in the presence of PMB groups using oxidative methods.[4]

Q4: How does the stability of the 2,6-DMB group compare to other common benzyl-type protecting groups?

The stability of benzyl-type protecting groups is significantly influenced by the electron-donating substituents on the aromatic ring. The general trend for acid lability is:

2,6-DMB > 2,4-DMB/3,4-DMB > PMB > Benzyl

The increased number of methoxy groups enhances the stability of the corresponding carbocation, making the protecting group easier to cleave.[4] This allows for orthogonal deprotection strategies where, for instance, a DMB group can be removed under conditions that leave a PMB or benzyl group intact.

Troubleshooting Guide

This section addresses specific issues that may arise during the acidic deprotection of 2,6-DMB ethers.

Problem 1: Incomplete or Sluggish Deprotection

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

-

The reaction stalls, with no further conversion observed.

Potential Causes & Solutions:

| Cause | Recommended Action | Scientific Rationale |

| Insufficient Acid Strength or Concentration | Increase the concentration of the acid (e.g., from 10% TFA to 50% TFA) or add a stronger acid like triflic acid (TfOH) as a catalyst. | A higher acid concentration increases the equilibrium concentration of the protonated ether, which is the reactive species for cleavage.[2] |

| Low Reaction Temperature | Gradually increase the reaction temperature (e.g., from 0 °C to room temperature). Monitor the reaction closely for the formation of byproducts. | Cleavage of ethers is an activated process. Providing more thermal energy can help overcome the activation barrier. |

| Inappropriate Solvent | Ensure the solvent (commonly dichloromethane) is anhydrous and can solubilize all reactants. | Water can compete with the ether for protonation, and poor solubility will hinder the reaction kinetics. |

| Steric Hindrance | If the DMB-protected alcohol is sterically congested, longer reaction times or more forcing conditions may be necessary. | Steric hindrance around the reaction center can slow down the rate of cleavage. |

Problem 2: Formation of Unidentified Byproducts

Symptoms:

-

Multiple new spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

-

Low isolated yield of the desired product despite complete consumption of the starting material.

Potential Causes & Solutions:

| Cause | Recommended Action | Scientific Rationale |

| Re-alkylation of the Product or Other Nucleophiles | Add a carbocation scavenger, such as anisole, thioanisole, or triethylsilane, to the reaction mixture.[5] | The highly reactive 2,6-dimethoxybenzyl carbocation can be trapped by the scavenger, preventing it from reacting with other nucleophilic sites in the molecule. |

| Acid-Catalyzed Degradation of the Product | Use a milder acid, lower the reaction temperature, or shorten the reaction time. | The desired product may itself be sensitive to the acidic conditions, leading to decomposition over time. |

| Reaction with the Methoxy Groups | Under very harsh acidic conditions (e.g., strong Lewis acids at elevated temperatures), cleavage of the methoxy groups on the DMB ring can occur.[7][8] | This is less common with protic acids but is a possibility. If suspected, milder deprotection conditions are necessary. |

Experimental Protocols

Standard Protocol for Acidic Deprotection of a 2,6-DMB Ether

-

Preparation: Dissolve the 2,6-DMB protected compound in an anhydrous solvent (e.g., dichloromethane) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Scavenger Addition (Optional but Recommended): Add a carbocation scavenger, such as anisole (5-10 equivalents), to the solution.

-

Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20% v/v).

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

-

Work-up: Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Chemistry

Mechanism of Acidic Cleavage

The following diagram illustrates the SN1-type mechanism for the acidic cleavage of a 2,6-DMB protected alcohol.

Caption: Troubleshooting DMB Deprotection

References

-

Kókai, E., Kováts, B., Komjáti, B., Volk, B., & Nagy, J. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 264-272. [Link]

-

Watanabe, K., & Katoh, T. (2011). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES, 84(2), 1355. [Link]

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

-

LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]

-

Taber, D. F. (2008, November 10). Best Synthetic Methods: Functional Group Protection. Organic Chemistry Portal. [Link]

-

Muth, A., & Tius, M. A. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(49), 6586–6588. [Link]

-

Muth, A., & Tius, M. A. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(49), 6586-6588. [Link]

-

Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]

-

Kennedy, A. R., & Taylor, R. J. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(4), M1277. [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Reddy, T. R., & Ghorai, P. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 13(12), 3142–3145. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-substituent in 2-azetidinones. Arkivoc, 2008(16), 1-19. [Link]

Sources

- 1. 2,6-Dimethoxybenzyl Bromide [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 2,6-Dimethoxybenzyl Ether Formation

Welcome to the technical support center for the synthesis of 2,6-Dimethoxybenzyl (DMB) ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and significantly improve the yield and purity of this often-tricky transformation. The 2,6-dimethoxybenzyl group is a valuable acid-labile protecting group for alcohols, but its sterically hindered nature presents unique synthetic hurdles. This document provides in-depth, field-proven insights to help you achieve success in your experiments.

Visualizing the Reaction: The Williamson Ether Synthesis Pathway

The formation of a 2,6-Dimethoxybenzyl ether is typically achieved via the Williamson ether synthesis, an SN2 reaction between an alcohol-derived alkoxide and a 2,6-dimethoxybenzyl halide.[1][2] The general workflow, including the critical deprotonation and substitution steps, is outlined below.

Caption: General workflow for 2,6-DMB ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2,6-dimethoxybenzyl ethers compared to other benzyl ethers?

The core challenge is steric hindrance. The two methoxy groups at the ortho positions of the benzyl halide significantly crowd the reaction center (the benzylic carbon).[3][4] This steric bulk slows down the rate of the required SN2 reaction, where the nucleophile (the alkoxide) must attack from the backside.[1][3] Consequently, reactions often require more forcing conditions (longer times, higher temperatures) which can promote side reactions and decomposition, leading to lower yields.[2]

Q2: My starting 2,6-dimethoxybenzyl bromide appears dark and discolored. Can I still use it?

Extreme caution is advised. 2,6-Dimethoxybenzyl bromide is known to be unstable, decomposing over hours or days at room temperature into a dark, often purple, polymeric material.[5][6] This decomposition is accelerated by light and heat.[5] Using a decomposed reagent is a primary cause of reaction failure. For best results, it is highly recommended to:

-

Use the bromide as soon as it is prepared or purchased.

-

Store it under an inert atmosphere, protected from light, at low temperatures (e.g., ≤5 °C).[5]

-

If the material is discolored, purification by rapid filtration through a short plug of silica gel (eluting with a non-polar solvent) may be possible, but using freshly prepared or newly purchased material is the most reliable strategy.[5]

Q3: Which base is most effective for deprotonating the alcohol?